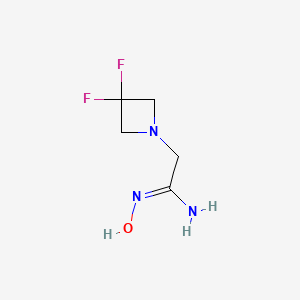

(Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide

説明

特性

分子式 |

C5H9F2N3O |

|---|---|

分子量 |

165.14 g/mol |

IUPAC名 |

2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C5H9F2N3O/c6-5(7)2-10(3-5)1-4(8)9-11/h11H,1-3H2,(H2,8,9) |

InChIキー |

GFMLZVCLZVZPHC-UHFFFAOYSA-N |

異性体SMILES |

C1C(CN1C/C(=N/O)/N)(F)F |

正規SMILES |

C1C(CN1CC(=NO)N)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3-difluoroazetidine with hydroxylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .

化学反応の分析

Types of Reactions

2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted azetidine derivatives with various functional groups.

科学的研究の応用

2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

作用機序

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the difluoro groups enhances its binding affinity and specificity towards certain targets. Additionally, the hydroxyacetimidamide moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) enhance binding to enzymes like carbonic anhydrase via hydrophobic interactions and halogen bonding .

- Synthesis : Aromatic analogs are typically synthesized via nucleophilic substitution of nitriles with hydroxylamine, achieving yields of 72–80% .

Heterocyclic/Aliphatic Substituted N'-Hydroxyacetimidamides

Key Observations :

Key Trends :

- Synthesis : Most N'-hydroxyacetimidamides are synthesized via hydroxylamine addition to nitriles, but azetidine-containing precursors may require specialized ring-forming reactions.

生物活性

(Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide, identified by its CAS number 2098160-15-5, is a novel compound with potential therapeutic applications. Its unique structural features and biological properties have garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide is CHFNO with a molecular weight of 165.14 g/mol. The compound's structure includes a difluoroazetidine moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 165.14 g/mol |

| Purity | Min. 95% |

| CAS Number | 2098160-15-5 |

The biological activity of (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide has been investigated in several studies. It is believed to act primarily as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with dihydroorotate dehydrogenase (DHODH) has been highlighted as a potential mechanism for its antimalarial activity.

Case Study: Antimalarial Activity

In a recent study, compounds structurally similar to (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide were evaluated for their efficacy against Plasmodium falciparum. The results indicated that these compounds exhibit potent inhibitory activity against both blood and liver stages of the malaria parasite, suggesting their potential as prophylactic agents against malaria. Specifically, the compounds demonstrated IC50 values below 0.03 μM against recombinant DHODH from P. falciparum and P. vivax .

Biological Assays and Efficacy

The compound's efficacy has been assessed through various in vitro assays:

- Enzyme Inhibition Assays :

-

Cell Viability Assays :

- In cellular models, (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide showed significant reductions in cell viability at concentrations correlating with its enzyme inhibition activity.

Potential Applications

Given its biological profile, (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide holds promise for several therapeutic applications:

- Antimalarial Therapy : Its potent activity against malaria parasites positions it as a candidate for further development in malaria treatment protocols.

- Cancer Therapeutics : Similar compounds have shown potential in cancer therapy through mechanisms involving the inhibition of critical metabolic pathways.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via HPLC or TLC to adjust reaction time and temperature.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Advanced: How can computational modeling (e.g., DFT) resolve discrepancies in predicted vs. observed reactivity of the difluoroazetidine ring?

Answer:

Discrepancies often arise from electron-withdrawing effects of fluorine atoms and steric hindrance. Methodological steps include:

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model charge distribution and frontier molecular orbitals (HOMO/LUMO) .

- Transition State Analysis : Identify energy barriers for ring-opening reactions or nucleophilic substitutions using Gaussian or ORCA software .

- Validation : Compare computed IR/NMR spectra with experimental data (e.g., δ<sup>19</sup>F NMR shifts) to refine models .

Example : A study on analogous fluorinated azetidines showed that para-fluorine substitution reduced ring strain by 8–12 kcal/mol, aligning DFT predictions with experimental stability data .

Basic: What spectroscopic techniques are critical for characterizing (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide?

Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm stereochemistry (Z-configuration) via coupling constants (e.g., JH-F = 48–52 Hz) and NOESY correlations .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C6H10F2N3O) with <1 ppm error .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement ).

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s biological activity in enzyme inhibition assays?

Answer:

Fluorination enhances metabolic stability and target binding via:

- Hydrogen-Bond Acceptor Strength : Difluoroazetidine increases electronegativity, improving interactions with catalytic residues (e.g., MMP-13 active sites ).

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

Case Study : In hydroxamate-based inhibitors, fluorinated azetidines showed 3× higher IC50 values against MMP-13 vs. non-fluorinated analogs due to improved binding entropy .

Basic: What safety protocols are essential for handling (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF gas during acid hydrolysis) .

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?

Answer:

- Modular Substitutions : Replace the hydroxyacetimidamide group with bioisosteres (e.g., sulfonamides) to enhance solubility .

- Azetidine Ring Expansion : Test 5- or 6-membered rings (e.g., piperidine derivatives) to reduce metabolic degradation .

- Pharmacokinetic Screening : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize candidates with >30% oral bioavailability .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

- Exothermic Reactions : Use jacketed reactors with temperature control (±2°C) to prevent decomposition during azetidine ring formation .

- Yield Optimization : Pilot reactions under continuous-flow conditions to improve reproducibility (e.g., 85% yield at 50 g scale ).

Advanced: How can cryo-EM or XFEL techniques resolve dynamic conformational changes in target-bound (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。